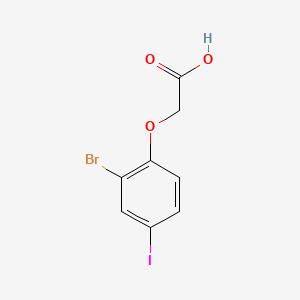
2-(2-Bromo-4-iodophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-iodophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrIO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-iodophenoxy)acetic acid typically involves the bromination and iodination of phenoxyacetic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where phenoxyacetic acid is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then iodinated using iodine or an iodinating agent such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-(2-Bromo-4-iodophenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in the presence of solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-(2-Bromo-4-iodophenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Bromo-4-iodophenoxy)acetic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also act as a ligand, binding to proteins and enzymes, thereby modulating their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-(2-Bromo-4-methoxyphenoxy)acetic acid: Similar in structure but with a methoxy group instead of an iodine atom.
2-(2-Bromo-4-chlorophenoxy)acetic acid: Contains a chlorine atom instead of iodine.
2-(2-Iodo-4-methoxyphenoxy)acetic acid: Similar but with a methoxy group and iodine atom.
Uniqueness
2-(2-Bromo-4-iodophenoxy)acetic acid is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and binding affinity in various chemical and biological processes, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H6BrIO3 |
|---|---|
分子量 |
356.94 g/mol |
IUPAC名 |
2-(2-bromo-4-iodophenoxy)acetic acid |
InChI |
InChI=1S/C8H6BrIO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIキー |
LRJKMMJCOWBEEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)Br)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
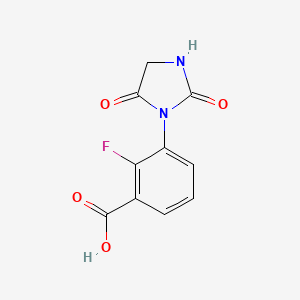
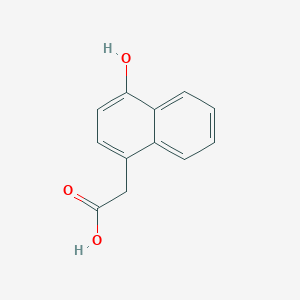
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
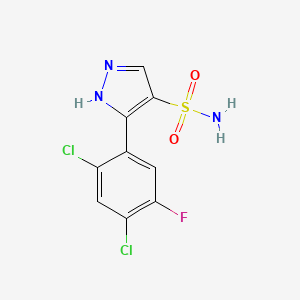

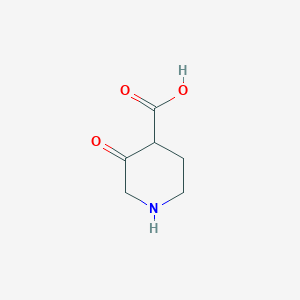
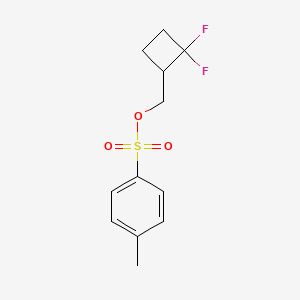

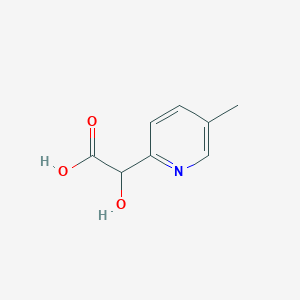
![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
